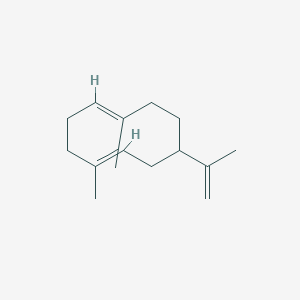

Germacren A

Description

Historical Trajectories in Germacrene A Discovery and Initial Characterization

The first isolation of Germacrene A from a natural source was reported in 1970. d-nb.info The (-)-enantiomer, specifically (–)-Germacrene A, was identified from the gorgonian coral Eunicea mammosa. d-nb.info A crucial step in its initial characterization was the establishment of its absolute configuration. This was achieved through a chemical correlation involving its characteristic thermal Cope rearrangement to (+)-β-elemene, a compound whose stereochemistry was already known. d-nb.infooup.com

For a considerable period, Germacrene A was often only postulated as a theoretical or enzyme-bound intermediate in various biosynthetic pathways because its high reactivity and thermal lability made it difficult to detect and isolate. oup.comoup.com For instance, in the biosynthesis of the fungal toxin (+)-aristolochene, Germacrene A was proposed as a key intermediate that is formed and then immediately reprotonated and further cyclized without being released from the enzyme active site. acs.orguniprot.org This cryptic nature was overcome in 1998 when researchers successfully isolated and characterized a (+)-germacrene A synthase from chicory (Cichorium intybus) roots, demonstrating that in some organisms, Germacrene A is indeed a stable, released product of the sesquiterpene cyclase. oup.comnih.gov This discovery confirmed its role as the committed step in the biosynthesis of bitter sesquiterpene lactones in chicory. oup.comnih.gov More recent work has utilized advanced techniques, such as enzymatic preparation of isotopically labeled Germacrene A, to perform a complete NMR characterization, which had long been pending due to its instability. nih.govresearchgate.net

Contextualizing Germacrene A as a Central Sesquiterpene Intermediate in Biological Systems

Germacrene A is widely recognized as a central branching point in the biosynthesis of numerous sesquiterpenes. d-nb.infobanrepcultural.org The journey begins with the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). d-nb.info An enzyme known as Germacrene A synthase (GAS) catalyzes the initial and defining step: the cyclization of the linear FPP molecule. nih.govacs.org This reaction involves the removal of the diphosphate group to form a farnesyl cation, followed by an intramolecular electrophilic attack of the C1 on the C10 of the distal double bond, a process known as 1,10-cyclization. d-nb.info The subsequent deprotonation of the resulting (E,E)-germacradienyl cation yields Germacrene A. d-nb.info

Once formed, Germacrene A can follow several biosynthetic fates:

Release as a Final Product: In some organisms, like chicory, Germacrene A is released from the synthase as a final product. oup.comnih.gov It can also function directly as a pheromone, as seen with the alarm pheromone of the spotted alfalfa aphid. d-nb.infooup.com

Enzyme-Bound Intermediate: In many cases, Germacrene A remains bound within the active site of a multi-functional terpene synthase. oup.comacs.org Here, it is subject to further transformations. A common subsequent step is reprotonation, which can initiate a second cyclization cascade. d-nb.info

Precursor to Eudesmanes and Guaianes: Reprotonation of Germacrene A at different positions of its 10-membered ring leads to different classes of bicyclic sesquiterpenes. Protonation at the C1 or C6 positions can lead to the formation of a 6-6 bicyclic eudesmane (B1671778) skeleton. d-nb.infoacs.org Alternatively, protonation at the C10 position can lead to a 5-7 bicyclic guaiane (B1240927) skeleton. d-nb.inforesearchgate.net These skeletons are the foundation for a vast diversity of natural products, including many bioactive sesquiterpene lactones. nih.govnih.gov

Precursor to Other Sesquiterpenes: Germacrene A is also the established intermediate for other important sesquiterpenes like aristolochene, vetispiradiene, and patchoulol. oup.comacs.orgfrontiersin.org

Thermal Rearrangement: Outside of enzymatic control, Germacrene A is thermally unstable and readily undergoes a Cope rearrangement to form β-elemene. frontiersin.orgacs.org This reaction is so facile that it often occurs during the analytical process, such as in the heated injection port of a gas chromatograph. acs.orgbiorxiv.org

The biosynthesis of sesquiterpene lactones in plants like chicory and Xanthium strumarium illustrates this central role perfectly. nih.govtechscience.com The pathway begins with the GAS-catalyzed formation of (+)-Germacrene A. nih.gov Subsequent oxidation of Germacrene A, catalyzed by cytochrome P450 enzymes and dehydrogenases, leads to the formation of germacrene A carboxylic acid, which is a necessary precursor for the formation of the lactone ring characteristic of germacranolides, guaianolides, and eudesmanolides. nih.govfrontiersin.org

Stereochemical Considerations and Isomeric Forms of Germacrene A in Natural Occurrence

Germacrene A is a chiral molecule, and both of its enantiomers, (+)-Germacrene A and (–)-Germacrene A, are found in nature. d-nb.info The specific enantiomer produced is determined by the stereochemical control exerted by the active site of the particular Germacrene A synthase (GAS) enzyme during the cyclization of FPP. d-nb.info The co-occurrence of both enantiomers is not uncommon in the biological world and can arise from different species or even within a single species possessing multiple enantioselective enzymes. nih.gov

The absolute configuration of the enantiomers has been established through chemical correlation and enzymatic studies. For example, the (+)-germacrene A synthase isolated from chicory roots was shown to produce (+)-germacrene A, which, upon its heat-induced Cope rearrangement, yields (–)-β-elemene. oup.comnih.gov Conversely, the initially discovered (–)-Germacrene A from the coral Eunicea mammosa rearranges to (+)-β-elemene. d-nb.info

The distribution of these enantiomers varies significantly across different natural sources. While some organisms produce a nearly pure single enantiomer, others produce mixtures. This variation highlights the evolutionary divergence of terpene synthases.

Table 1: Natural Occurrence of Germacrene A Enantiomers

| Enantiomer | Natural Source | Organism Type |

| (+)-Germacrene A | Cichorium intybus (Chicory) oup.comnih.gov | Plant |

| Solidago canadensis (Canada Goldenrod) nih.govacs.org | Plant | |

| Piper nigrum (Black Pepper) d-nb.info | Plant | |

| Liriodendron chinense (Chinese Tulip Tree) nih.gov | Plant | |

| (–)-Germacrene A | Eunicea mammosa d-nb.info | Gorgonian Coral |

| Barbilophozia barbata d-nb.info | Liverwort (Plant) | |

| Terioaphis maculata (Spotted Alfalfa Aphid) d-nb.infooup.com | Insect (Pheromone) |

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+ |

InChI Key |

XMRKUJJDDKYUHV-SJRHNVSNSA-N |

SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C)C |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(CC1)C(=C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C)C |

Synonyms |

germacrene A |

Origin of Product |

United States |

Biosynthesis and Enzymatic Catalysis of Germacrene a

Precursor Metabolite Pathways Leading to Farnesyl Diphosphate (B83284) (FDP)

The universal precursor for all sesquiterpenes, including Germacrene A, is farnesyl diphosphate (FDP). The generation of the FDP pool is a critical juncture in terpenoid biosynthesis and is accomplished through two main pathways in plants.

Mevalonate (B85504) (MVA) Pathway Contributions to FDP Pool Generation

The mevalonate (MVA) pathway is a fundamental metabolic route for the production of isoprenoid precursors. ontosight.ai This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ontosight.aiebi.ac.uk These five-carbon units are the fundamental building blocks for all terpenoids. genome.jp

The key steps in the MVA pathway are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

A third molecule of acetyl-CoA is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ontosight.ai

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, which is a key regulatory step in the pathway. ontosight.ai

Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield IPP. ontosight.ai

IPP is isomerized to DMAPP by IPP isomerase.

Finally, farnesyl diphosphate synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, farnesyl diphosphate (FDP). ontosight.ai In higher plants, the MVA pathway is localized in the cytosol and is primarily responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. genome.jppnas.org The biosynthesis of Germacrene A is confirmed to proceed via the mevalonate-farnesyl diphosphate-germacradiene pathway. nih.govnih.gov

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Diphosphomevalonate decarboxylase | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | IPP isomerase | Dimethylallyl diphosphate (DMAPP) |

| 8 | DMAPP + IPP (x2) | Farnesyl diphosphate synthase | Farnesyl diphosphate (FDP) |

Alternative Isoprenoid Pathways in Germacrene A Precursor Formation

In addition to the MVA pathway, plants possess a second route for isoprenoid precursor biosynthesis known as the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway. genome.jpguidetopharmacology.org This pathway operates in the plastids and utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. researchgate.netresearchgate.net The MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. genome.jppnas.org

While the MVA pathway is the primary source of FDP for sesquiterpene synthesis in the cytosol, there is evidence of "crosstalk" between the MVA and MEP pathways, where isoprenoid intermediates can be exchanged between the cytosol and plastids. researchgate.net However, for the biosynthesis of Germacrene A, the MVA pathway is considered the principal contributor to the FDP pool. nih.govnih.gov

Germacrene A Synthase (GAS): Structure, Function, and Mechanistic Insights

The pivotal and committed step in Germacrene A biosynthesis is the cyclization of the linear FDP molecule, a reaction catalyzed by the enzyme Germacrene A synthase (GAS). nih.govnih.gov This enzyme belongs to the large family of terpene synthases (TPSs), which are responsible for the vast diversity of terpene structures found in nature.

Molecular Cloning and Genetic Characterization of GAS Genes

The genes encoding Germacrene A synthase have been successfully cloned and characterized from several plant species, including chicory (Cichorium intybus), lettuce (Lactuca sativa), yarrow (Achillea millefolium), and Inula britannica. tandfonline.comresearchgate.netfrontiersin.orgnih.gov A similarity-based cloning strategy using degenerate oligonucleotide primers based on conserved regions of known sesquiterpene synthases has been a common approach to isolate GAS cDNAs. nih.govresearchgate.net

For instance, in Crepidiastrum sonchifolium, a full-length cDNA of 1837 bp was isolated, containing a 1680-bp open reading frame that encodes a protein of 559 amino acids. researchgate.net Similarly, the coding sequence of AmGAS from Achillea millefolium is 1680 bp in length, encoding a 559 amino acid protein. frontiersin.org Functional expression of these cDNAs in heterologous systems like Escherichia coli has confirmed their enzymatic activity as (+)-Germacrene A synthases. nih.govresearchgate.net

Isoform Diversity and Expression Patterns of Germacrene A Synthase

In several plant species, Germacrene A synthase exists as multiple isoforms, which are encoded by distinct genes. For example, chicory has at least two isoforms, designated as GAS long (CiGASlo) and GAS short (CiGASsh). tandfonline.comnih.govscispace.com These two isoforms exhibit 72% amino acid identity. nih.gov Lettuce also possesses at least three GAS isoforms (LsGAS1, LsGAS2, and LsGAS3). mdpi.com

The expression of these GAS isoforms can be tissue-specific and developmentally regulated. In chicory, both GAS genes are expressed in all tested tissues, but at varying levels. nih.gov In lettuce, the transcripts of LsGAS1 and LsGAS2 are found to be significantly more abundant in the stems compared to the laticifers. mdpi.comdntb.gov.ua Further investigation using promoter-GUS fusion constructs revealed that the expression of LsGAS1 and LsGAS2 is localized to the vascular parenchyma cells adjacent to the laticifers, suggesting a model where Germacrene A is synthesized in these parenchyma cells and then transported to the laticifers for accumulation. mdpi.comdntb.gov.ua

| Plant Species | GAS Isoforms Identified | Key Findings on Expression |

|---|---|---|

| Chicory (Cichorium intybus) | GAS long (CiGASlo), GAS short (CiGASsh) | Expressed in all tested tissues at varying levels. nih.gov |

| Lettuce (Lactuca sativa) | LsGAS1, LsGAS2, LsGAS3 | LsGAS1 and LsGAS2 transcripts are ~100-200 times higher in stems than laticifers. mdpi.comdntb.gov.ua Expression is localized in vascular parenchyma cells near laticifers. mdpi.com |

| Yarrow (Achillea millefolium) | AmGAS | Expressed in both autotrophic and heterotrophic plant parts, with the highest levels in leaves and flowers. frontiersin.org |

Mechanistic Enzymology of FDP Cyclization to Germacrene A

The conversion of the acyclic FDP to the cyclic Germacrene A is a complex intramolecular electrophilic cyclization reaction. The process is initiated by the ionization of the diphosphate group from FDP, which is facilitated by the binding of a divalent metal cofactor, typically Mg²⁺, within the enzyme's active site. uniprot.org This generates a highly reactive farnesyl cation. acs.org

The enzyme then guides the folding of this flexible carbocation intermediate to promote a 1,10-cyclization, where the C1 attacks the C10-C11 double bond. acs.orgnih.gov This is followed by deprotonation to yield the final product, (+)-Germacrene A. nih.gov In some instances, Germacrene A is not released from the enzyme but serves as an enzyme-bound intermediate for further cyclizations to produce other sesquiterpenes like 5-epi-aristolochene. oup.comgenome.jp However, in chicory, Germacrene A is released from the synthase as the final product. nih.govnih.govoup.com

Studies involving site-directed mutagenesis have provided insights into the residues that control the cyclization specificity. For example, in Germacrene A synthase from Solidago canadensis, a triad (B1167595) of amino acids (Thr401-Gly402-Gly403) is thought to be crucial for favoring the 1,10-cyclization. acs.orgnih.gov Altering the Gly402 residue to larger amino acids led to an increase in 1,11-cyclization products, suggesting that this residue acts as a functional switch. nih.gov This highlights the evolutionary plasticity of terpene synthases, where a small number of amino acid substitutions can lead to the evolution of new enzymatic functions. nih.gov

Carbocationic Intermediates in Germacrene A Formation

The biosynthesis of germacrene A begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). tandfonline.com The initial and pivotal step is the cyclization of FPP, a reaction catalyzed by germacrene A synthase (GAS). This process is initiated by the abstraction of the diphosphate group from FPP, which generates a reactive farnesyl cation. d-nb.info

The formation of the characteristic ten-membered ring of germacrene A proceeds through a 1,10-cyclization mechanism. This involves the attack of the C10=C11 double bond on the C1 carbocation, leading to the formation of the (E,E)-germacradienyl cation. d-nb.info Subsequent deprotonation of this cationic intermediate yields germacrene A. d-nb.info This compound is a critical branching point in the biosynthesis of a vast array of sesquiterpenoids. d-nb.inforesearchgate.net

The germacradienyl cation is not the only possible outcome of FPP cyclization. Alternative cyclization pathways can occur, such as 1,6-cyclization to form the bisabolyl cation, 1,7-cyclization to yield the cycloheptanyl cation, or 1,11-cyclization resulting in the humulyl cation. researchgate.netbeilstein-journals.org However, it is the 1,10-cyclization that specifically leads to the germacrene A scaffold.

Following its formation, germacrene A can undergo further transformations through protonation-induced secondary cyclizations. d-nb.info Reprotonation of germacrene A can lead to the formation of various bicyclic carbocationic intermediates. For instance, protonation at the C6 position can initiate the formation of 6-6 bicyclic cationic stereoisomers, which are precursors to eudesmane-type sesquiterpenes. researchgate.netbeilstein-journals.org Alternatively, protonation at the C7 position can lead to a 5-7 bicyclic skeleton, the precursor to guaiane (B1240927) sesquiterpenes. researchgate.netbeilstein-journals.org Computational studies analyzing the relative energies of these carbocationic intermediates help to explain the biosynthetic preference for certain skeletal types over others. beilstein-journals.orgbeilstein-journals.org The stability of these intermediates is influenced by factors such as intramolecular repulsive interactions. beilstein-journals.org

Stereoselective Aspects of Germacrene A Synthase Activity

Germacrene A synthase (GAS) exhibits a high degree of stereoselectivity in its catalytic activity. The enzyme specifically produces the (+)-germacrene A enantiomer. This stereochemical outcome was confirmed through the analysis of the enzymatic product and its subsequent heat-induced Cope rearrangement to (−)-β-elemene, which was analyzed using an enantioselective gas chromatography column. nih.gov

The stereospecificity of GAS is crucial as it dictates the stereochemistry of the numerous downstream sesquiterpenoids derived from germacrene A. The enzyme's active site provides a chiral environment that precisely controls the folding of the flexible farnesyl pyrophosphate substrate and the trajectory of the cyclization cascade, ensuring the formation of a single stereoisomer.

Interestingly, while GAS primarily produces (+)-germacrene A, it is often found as an enzyme-bound intermediate in other sesquiterpene synthases. For example, in tobacco 5-epi-aristolochene synthase (TEAS), germacrene A is generated but not released. Instead, it undergoes a further enzyme-catalyzed cyclization to produce 5-epi-aristolochene. nih.gov This highlights the fine-tuned control that different synthases exert over the fate of the common germacrene A intermediate.

Catalytic Residues and Active Site Dynamics in GAS

Site-directed mutagenesis studies have been instrumental in identifying key residues that influence catalytic efficiency and product specificity. For instance, mutations within or near the active site can alter the product profile. In some cases, mutations in related terpene synthases have led to the formation of germacrene A as a byproduct, indicating a shift in the reaction pathway due to changes in the active site's steric and electronic environment. researchgate.net

The active site of GAS creates a hydrophobic pocket that binds the FPP substrate and stabilizes the highly reactive carbocationic intermediates formed during the cyclization cascade. frontiersin.org The shape and dynamics of this active site are critical for controlling the reaction trajectory. researchgate.net Residues within the active site contour, as well as those in supporting layers surrounding the cavity, contribute to the precise positioning of the substrate and intermediates, thereby ensuring the specific formation of germacrene A. pnas.org The release of the final product from the active site is often a rate-limiting step in the catalytic cycle. frontiersin.org

Evolutionary Divergence and Substrate Promiscuity in Sesquiterpene Synthases Generating Germacrene A

Sesquiterpene synthases, including germacrene A synthase (GAS), belong to a large and diverse family of enzymes that have evolved to produce a vast array of terpenoid structures from a few common precursors. frontiersin.org The evolutionary divergence within this family has led to enzymes with distinct product specificities, despite sharing a conserved structural fold. pnas.orgfrontiersin.org

Some sesquiterpene synthases exhibit substrate promiscuity, meaning they can accept and process alternative substrates, or catalytic promiscuity, where a single substrate is converted into multiple products. GAS from Solidago canadensis, for example, produces mainly (+)-germacrene A but also small amounts of α-humulene, which arises from a competing 1,11-cyclization pathway. acs.org This suggests that modern, highly specific synthases may have evolved from more promiscuous ancestral enzymes. acs.org

Studies involving site-directed mutagenesis have provided insights into the evolutionary pathways of these enzymes. By altering specific amino acid residues, researchers have been able to switch the catalytic function of a synthase. For instance, replacing a single glycine (B1666218) residue in Solidago canadensis GAS with bulkier amino acids progressively increased the proportion of 1,11-cyclized products. acs.org This demonstrates that a small number of mutations can significantly alter the product profile and may reflect the evolutionary steps that led to the functional divergence of sesquiterpene synthases. acs.org The catalytic plasticity of these enzymes is a key driver of the chemical diversity of sesquiterpenes found in nature. nih.gov

Post-Germacrene A Biotransformations and Downstream Metabolism

Germacrene A serves as a pivotal intermediate, or "doorway," to a vast and structurally diverse class of natural products, particularly the sesquiterpene lactones (STLs). researchgate.netnih.gov Following its synthesis by germacrene A synthase (GAS), germacrene A undergoes a series of oxidative transformations, primarily catalyzed by cytochrome P450 monooxygenases, which ultimately lead to the formation of the characteristic lactone ring. tandfonline.comnih.govwur.nl

The initial and rate-limiting step in this downstream pathway is the oxidation of germacrene A. This is a critical control point that channels the metabolic flux towards the biosynthesis of STLs. techscience.com The subsequent modifications, including further oxidations, cyclizations, and functional group decorations, contribute to the immense structural variety observed among STLs. nih.gov

Germacrene A Oxidase (GAO) and Sesquiterpene Lactone (STL) Biosynthesis

Germacrene A oxidase (GAO), a cytochrome P450 enzyme (often from the CYP71AV family), is the key enzyme that initiates the conversion of germacrene A into STLs. tandfonline.comoup.com It catalyzes the oxidation of the isopropenyl side chain of germacrene A. oup.com This oxidative process is a crucial entry point into the biosynthesis of germacranolides, which are considered the precursors to many other types of STLs. wur.nl

The activity of GAO is a defining step in the biosynthesis of costunolide (B1669451), one of the simplest and most widespread STLs in the Asteraceae family. nih.govoup.com Costunolide, in turn, is a precursor to a wide range of other STLs, including eudesmanolides and guaianolides. techscience.comoup.com The presence and specific activity of GAO are therefore fundamental to the production of this large class of bioactive plant metabolites.

Enzymatic Conversion of Germacrene A to Germacrene A Acid and Alcohol

The conversion of germacrene A to germacrene A acid is typically a three-step oxidative process catalyzed by a single multifunctional GAO enzyme. tandfonline.comresearchgate.net The reaction proceeds through two key intermediates: germacrene A alcohol and germacrene A aldehyde. tandfonline.comresearchgate.net

Step 1: Hydroxylation GAO first hydroxylates the C12 methyl group of the isopropenyl side chain of germacrene A to form germacrene A alcohol. tandfonline.comresearchgate.net

Step 2: Oxidation to Aldehyde The germacrene A alcohol is then further oxidized by the same GAO enzyme to yield germacrene A aldehyde. tandfonline.com

Step 3: Oxidation to Carboxylic Acid Finally, a third oxidation step converts the aldehyde to germacrene A acid. tandfonline.comresearchgate.net

While this three-step conversion is considered the classical function of GAO, some variations have been discovered. For example, a unique GAO from Xanthium strumarium (XsGAO) was found to catalyze only the first step, converting germacrene A to germacrene A alcohol, without producing the acid. techscience.com This suggests that different species may have evolved GAOs with distinct functionalities to channel metabolism towards specific types of STLs, such as the 8,12-STLs found in Xanthium. techscience.com In another study on Xanthium sibiricum, two identified GAOs catalyzed a two-step conversion to germacrene A acid. nih.gov This highlights the catalytic plasticity and evolutionary adaptation of GAO enzymes in different plant species. researchgate.netnih.gov

The resulting germacrene A acid is a critical branch-point intermediate. It is the substrate for costunolide synthase (COS), another cytochrome P450 enzyme, which hydroxylates the C6 position, leading to spontaneous lactonization and the formation of costunolide. tandfonline.comoup.com

Catalytic Plasticity and Substrate Specificity of GAO Isozymes

Germacrene A oxidase (GAO), a cytochrome P450 monooxygenase, demonstrates remarkable catalytic plasticity, a trait that is believed to be a significant driver in the diversification of sesquiterpene lactones (STLs) within the Asteraceae family. nih.govoup.comnih.gov This enzyme is not rigidly specific to its native substrate, germacrene A. Studies have shown that GAO is capable of oxidizing a variety of other sesquiterpene hydrocarbons with different structural backbones. nih.govnih.gov This promiscuity is a key element in the adaptive evolution of enzymes, allowing for the development of novel metabolic pathways. nih.gov

In contrast to the highly specialized amorphadiene (B190566) oxidase (AMO), which evolved more recently and shows negligible activity towards other substrates, GAO exhibits broad substrate acceptance. nih.govnih.govgoogle.com Research involving the co-expression of GAO with various sesquiterpene synthases in yeast has confirmed its ability to oxidize diverse substrates. nih.govnih.gov For instance, when seven different sesquiterpenes—including germacrene D, 5-epi-aristolochene, valencene, δ-cadinene, α- and δ-guaienes, and valerenadiene—were produced in yeast, GAO was able to oxidize all of them to their corresponding acids. nih.gov AMO, under the same conditions, showed almost no activity. nih.gov This suggests that the latent catalytic plasticity is an inherent characteristic of GAO enzymes. nih.govnih.gov

This broad specificity is not limited to just the hydrocarbon skeleton; it also extends to the type of side chain that can be oxidized. GAO can act on substrates with isopropenyl, isopropyl, and isobutenyl groups. oup.com The evolutionary conservation of GAO across the major subfamilies of Asteraceae, from the basal Barnadesioideae to the more derived subfamilies, suggests that this catalytic flexibility is an ancient trait. nih.govuea.ac.uk This inherent promiscuity provides the raw catalytic potential for the evolution of new enzymes for synthesizing unique STLs, such as artemisinin. nih.govnih.gov While GAO from Xanthium sibiricum (XsGAO) was shown to catalyze a two-step oxidation of germacrene A to germacrene A acid, it differs from the classic three-step conversion, indicating functional diversification among GAO orthologs. mdpi.com

Table 1: Substrate Promiscuity of Germacrene A Oxidase (GAO) vs. Amorphadiene Oxidase (AMO)

| Substrate | Skeleton Type | Oxidation by GAO | Oxidation by AMO | Citation(s) |

|---|---|---|---|---|

| Germacrene A | Germacrane (B1241064) | Yes | Negligible | nih.gov |

| Amorphadiene | Amorphone | Yes | Yes | nih.govnih.gov |

| Germacrene D | Germacrane | Yes | Negligible | nih.gov |

| 5-epi-Aristolochene | Eremophilane | Yes | Negligible | nih.gov |

| Valencene | Eremophilane | Yes | Negligible | nih.gov |

| δ-Cadinene | Cadinane | Yes | Negligible | nih.gov |

| α-Guaiene | Guaiane | Yes | Negligible | nih.gov |

| δ-Guaiene | Guaiane | Yes | Negligible | nih.gov |

| Valerenadiene | Valerenane | Yes | Negligible | nih.gov |

Diversification of Sesquiterpene Lactones Originating from Germacrene A

Germacrene A is a pivotal intermediate in the biosynthesis of a vast and structurally diverse group of plant metabolites known as sesquiterpene lactones (STLs). uea.ac.ukd-nb.info The formation of (+)-germacrene A from farnesyl pyrophosphate (FPP) by germacrene A synthase (GAS) is considered the committed step in the biosynthesis of most STLs in the Asteraceae family. uea.ac.ukup.ac.zaoup.com Following its synthesis, germacrene A undergoes a series of oxidative modifications, initiating the cascade that leads to thousands of different STLs. oup.com

The first major diversification step is catalyzed by germacrene A oxidase (GAO), which performs a three-step oxidation of the C12-methyl group of germacrene A to form germacrene A acid. nih.govtandfonline.com This acid is a key branching point in the metabolic grid. tandfonline.com From germacrene A acid, different classes of STLs can be formed. For example, the enzyme costunolide synthase (COS), another cytochrome P450, hydroxylates germacrene A acid at the C6 position. uea.ac.uk The resulting product, 6α-hydroxy germacrene A acid, spontaneously undergoes lactonization to form costunolide, one of the simplest and most widespread germacranolide STLs. uea.ac.uktandfonline.com

Costunolide itself serves as a precursor for further diversification. up.ac.zatandfonline.com It is believed to be a common intermediate for many other STL skeletal types, including guaianolides and eudesmanolides, through subsequent, often unknown, enzymatic rearrangements and modifications. oup.comnih.govup.ac.za This hierarchical pathway, starting from the flexible germacrane skeleton of germacrene A, allows for the immense structural radiation of STLs observed in nature, particularly within the Asteraceae. uea.ac.uk The evolution of enzymes like GAO, with its inherent catalytic plasticity, and subsequent decorating enzymes like COS, has been fundamental to generating this chemical diversity. nih.gov

Table 2: Key Steps in the Early Biosynthetic Pathway of Sesquiterpene Lactones from Germacrene A

| Precursor | Enzyme | Product | Product Class | Citation(s) |

|---|---|---|---|---|

| Farnesyl pyrophosphate | Germacrene A Synthase (GAS) | (+)-Germacrene A | Sesquiterpene | uea.ac.ukup.ac.za |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A acid | Sesquiterpene acid | nih.govtandfonline.com |

| Germacrene A acid | Costunolide Synthase (COS) | (+)-Costunolide | Germacranolide STL | uea.ac.uktandfonline.com |

| (+)-Costunolide | Various (often unknown) | Guaianolides, Eudesmanolides, etc. | Various STL classes | up.ac.zatandfonline.com |

Thermal Cope Rearrangement of Germacrene A to β-Elemene in Analytical Contexts

Germacrene A is notoriously thermally labile and readily undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, specifically a Cope rearrangement, to form β-elemene when heated. researchgate.netnih.govresearchgate.net This transformation is a significant consideration in the chemical analysis of natural products, particularly when using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.govrsc.org The high temperatures of the GC injection port, often set at 250°C, are sufficient to induce this rearrangement quantitatively. nih.govnih.govbiorxiv.org

As a result, samples containing germacrene A will often show a peak corresponding to β-elemene in the resulting chromatogram, which can lead to misidentification or inaccurate quantification of the original sample composition. researchgate.nettandfonline.com Researchers have demonstrated this phenomenon by injecting purified germacrene A at different injector temperatures. At lower temperatures (e.g., 150°C), a major peak for germacrene A is observed, while at higher temperatures (e.g., 250°C), this peak diminishes or disappears, and a prominent peak for β-elemene appears. nih.govbiorxiv.org This heat-induced conversion is considered an analytical artifact, as the temperatures required (>100°C) are not physiological, meaning the reaction does not typically occur within the plant cell. researchgate.netbeilstein-journals.org

The Cope rearrangement is stereospecific, preserving the chirality at the C7 position. nih.gov This property has been exploited to determine the absolute configuration of enzymatically produced (+)-germacrene A. Its rearrangement product is (−)-β-elemene, which can be separated from its (+)-enantiomer on a chiral GC column. nih.gov The presence of β-elemene in a GC-MS analysis of a plant extract is therefore often taken as an indicator for the presence of the corresponding germacrene A in the living plant. beilstein-journals.org

Table 3: Effect of GC Injector Temperature on Germacrene A Analysis

| Injector Temperature | Primary Compound Detected | Rearrangement Product | Observation | Citation(s) |

|---|---|---|---|---|

| Low (e.g., 150°C) | Germacrene A | β-Elemene (minor) | Germacrene A is stable, minimal rearrangement. | nih.govbiorxiv.org |

| High (e.g., 250°C) | β-Elemene | - | Germacrene A is almost completely converted to β-elemene. | nih.govnih.gov |

Other Enzymatic and Non-Enzymatic Rearrangements of the Germacrane Skeleton

Beyond the well-known thermal Cope rearrangement, the germacrane skeleton of germacrene A is susceptible to other rearrangements, both enzymatic and non-enzymatic, leading to different cyclic sesquiterpene structures. d-nb.infonih.gov These reactions are driven by the inherent ring strain of the 10-membered germacrane ring. d-nb.info

Non-Enzymatic Rearrangements: Acidic conditions can induce transannular cyclizations. For example, adsorption of (+)-germacrene A onto silica (B1680970) gel, a mild acid catalyst, can cause it to cyclize into a mixture of eudesmane-type sesquiterpenes, including (−)-selin-11-en-4-ol, (−)-α-selinene, and (+)-δ-selinene. nih.gov Similarly, when germacrene A acid is produced in engineered yeast cultures under acidic conditions (pH 3-4), it can undergo acid-induced rearrangements to form a mixture of α-, β-, and γ-costic acids, and subsequently ilicic acid. oup.comnih.gov

Enzymatic Rearrangements: Enzymes can catalyze specific rearrangements of the germacrane skeleton to produce a variety of sesquiterpene backbones. In many biosynthetic pathways, germacrene A is proposed as an enzyme-bound intermediate that is reprotonated and cyclized further without being released. oup.comacs.org Protonation at different positions of the germacrene A ring can lead to either 6-6 bicyclic systems (eudesmanes) or 5-7 bicyclic systems (guaianes). d-nb.info Furthermore, microbial transformations can also facilitate rearrangements. The fungus Rhizopus nigricans has been shown to catalyze the rearrangement of a diepoxy-germacrane derivative into novel 7-epi-eudesmane compounds. nih.govacs.org This process is thought to proceed through an enzyme-catalyzed isomerization and subsequent cyclization. nih.govacs.org

Table 4: Summary of Germacrene A Rearrangements (Excluding Cope)

| Condition | Type | Reactant | Product(s) | Citation(s) |

|---|---|---|---|---|

| Mild Acid (Silica Gel) | Non-Enzymatic | (+)-Germacrene A | Selinene derivatives (eudesmanes) | nih.gov |

| Acidic Culture (Yeast) | Non-Enzymatic | Germacrene A acid | Costic acids, Ilicic acid | oup.comnih.gov |

| Rhizopus nigricans | Enzymatic | Diepoxy-germacrane | 7-epi-Eudesmane derivatives | nih.govacs.org |

| Terpene Synthases | Enzymatic | Germacrene A (intermediate) | Eudesmanes, Guaianes | d-nb.info |

Genetic and Metabolic Engineering of Germacrene a Production Systems

Heterologous Expression of Germacrene A Synthase in Microbial Hosts

A key step in the microbial production of Germacrene A is the introduction and expression of a gene encoding Germacrene A synthase (GAS), the enzyme responsible for converting the precursor farnesyl pyrophosphate (FPP) into Germacrene A. nih.govoup.com This process, known as heterologous expression, has been successfully demonstrated in various microbial platforms. frontiersin.orgrsc.orgwipo.intmdpi.comgoogle.comresearchgate.net

Escherichia coli (E. coli) is a widely used host for producing valuable compounds due to its rapid growth, well-understood genetics, and ease of genetic modification. nih.gov To achieve Germacrene A production in E. coli, researchers introduce a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP. nih.govfrontiersin.org The expression of a selected GAS gene then converts FPP to Germacrene A. nih.govresearchgate.net

Several GAS enzymes from different plant sources have been expressed in E. coli to evaluate their efficiency. For instance, GAS from Lactuca sativa (lettuce), referred to as LTC2, has shown high levels of Germacrene A production. nih.govresearchgate.net Another study identified an effective GAS from Solidago canadensis (Canadian goldenrod), ScGAS, which also enabled Germacrene A production when expressed in E. coli. nih.gov The performance of these recombinant strains is often optimized by adjusting culture conditions such as temperature, inducer concentration, and media composition. researchgate.netnih.gov For example, one study found that cultivating an engineered E. coli strain in a specific medium called SBMSN resulted in the highest yield of FPP, the precursor for Germacrene A. nih.gov

**Table 1: Examples of Germacrene A Synthases Expressed in *E. coli***

| Germacrene A Synthase (GAS) | Source Organism | Reference |

|---|---|---|

| LTC2 | Lactuca sativa | nih.govresearchgate.net |

| ScGAS | Solidago canadensis | nih.gov |

| AmGAS | Achillea millefolium | frontiersin.org |

| ToGAS1/ToGAS2 | Taraxacum officinale | researchgate.net |

| CiGAS | Cichorium intybus | nih.gov |

| AvGAS | Anabaena variabilis | acs.org |

Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are also popular choices for producing terpenoids like Germacrene A. nih.govrsc.orgfrontiersin.org S. cerevisiae possesses an endogenous mevalonate (MVA) pathway that naturally produces FPP. nih.govfrontiersin.org This provides a foundational metabolic framework that can be engineered to enhance Germacrene A production. oup.com

Researchers have evaluated various GAS enzymes in S. cerevisiae. While some plant-derived GASs have been successfully expressed, a study found that a cyanobacterial GAS from Anabaena variabilis, known as AvGAS, was particularly efficient in producing Germacrene A in yeast. researchgate.netnih.gov In fact, the expression of AvGAS alone led to significant Germacrene A production, which was further improved through additional metabolic engineering strategies. nih.govresearchgate.net

The oleaginous yeast Yarrowia lipolytica has also emerged as a powerful host for producing Germacrene A. nih.govrsc.org This yeast species is known for its ability to accumulate high levels of lipids, which means it has a large cytosolic pool of acetyl-CoA, a key building block for the MVA pathway. rsc.org By systematically engineering the metabolism of Y. lipolytica, including the expression of an efficient GAS, researchers have achieved very high titers of Germacrene A. nih.govrsc.orgwipo.int

Recombinant Germacrene A Production in Escherichia coli

Strategies for Enhanced Germacrene A Yields in Engineered Organisms

To maximize the production of Germacrene A in these microbial factories, scientists employ a variety of strategies to optimize the metabolic pathways and the enzymes involved. researchgate.netrsc.orgresearchgate.net

A critical factor in achieving high yields of Germacrene A is ensuring a sufficient supply of its precursor, FPP. nih.govfrontiersin.org In both bacteria and yeast, this is often accomplished by engineering the mevalonate (MVA) pathway. nih.govrsc.orgfrontiersin.org

Key strategies include:

Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), can significantly boost the metabolic flux towards FPP. oup.comnih.gov

Inhibition of competing pathways: To channel more FPP towards Germacrene A synthesis, competing pathways that also utilize FPP are often downregulated or inhibited. A primary target is the sterol biosynthesis pathway, where the enzyme squalene (B77637) synthase (ERG9) converts FPP to squalene. researchgate.netnih.govmdpi.com Repressing the expression of the ERG9 gene can lead to a substantial increase in Germacrene A production. oup.comnih.gov Another strategy involves preventing the dephosphorylation of FPP to farnesol (B120207) by deleting genes like LPP1 and DPP1. mdpi.com

Enhancing the supply of acetyl-CoA: In Yarrowia lipolytica, strategies to increase the cytosolic pool of acetyl-CoA, the initial precursor for the MVA pathway, have proven effective. rsc.org

Multi-copy integration: Increasing the number of copies of the GAS gene and other important pathway genes can lead to higher protein expression and, consequently, increased product formation. researchgate.netnih.gov

Table 2: Metabolic Engineering Strategies for Enhanced Germacrene A Production

| Strategy | Target | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Overexpression of tHMG1 | MVA Pathway | Saccharomyces cerevisiae | Increased FPP supply | oup.comnih.gov |

| Repression of ERG9 | Sterol Pathway | Saccharomyces cerevisiae | Reduced FPP consumption by competing pathway | oup.comnih.gov |

| Deletion of LPP1/DPP1 | FPP Dephosphorylation | Saccharomyces cerevisiae | Reduced FPP degradation | mdpi.com |

| Enhancing Acetyl-CoA Pool | Central Metabolism | Yarrowia lipolytica | Increased precursor supply | rsc.org |

| Multi-copy Gene Integration | GAS and Pathway Genes | Pichia pastoris | Increased enzyme levels | nih.gov |

Site-directed mutagenesis, a technique to introduce specific changes in the amino acid sequence of a protein, has been used to enhance the performance of GAS. For example, researchers identified key amino acid residues in the GAS from Lactuca sativa (LTC2) that, when substituted, resulted in significantly higher Germacrene A production in E. coli. nih.govnih.gov Similarly, mutagenesis of the cyanobacterial GAS, AvGAS, revealed that substituting a specific amino acid on the protein's surface led to a notable increase in Germacrene A production in yeast. nih.govresearchgate.netresearchgate.net

Directed evolution, which mimics the process of natural selection in the laboratory, has also been applied to optimize GAS. acs.org This involves creating a large library of GAS variants with random mutations and then screening for those with improved properties. acs.orgcaltech.edu This approach has been successful in increasing the titer of β-elemene, the derivative of Germacrene A, in E. coli. acs.org

Translating the success of laboratory-scale experiments to large-scale industrial production requires careful optimization of the fermentation process. researchgate.netresearchgate.net This involves controlling various physical and chemical parameters to create the optimal environment for the engineered microbes to grow and produce Germacrene A.

Key aspects of process optimization include:

Fed-batch fermentation: This technique, where nutrients are continuously or sequentially added to the fermenter, allows for high cell densities and sustained product formation, leading to significantly higher titers of Germacrene A. researchgate.netnih.govfigshare.com

Medium optimization: The composition of the growth medium, including the carbon source, nitrogen source, and other essential nutrients, is fine-tuned to maximize both cell growth and product yield. researchgate.net

Two-phase fermentation: For hydrophobic products like Germacrene A, a two-phase fermentation system can be employed. researchgate.net An organic solvent is added to the culture to extract the product in situ, which can alleviate product toxicity to the cells and simplify downstream processing. researchgate.net

Use of surfactants: The addition of surfactants like rhamnolipids has been shown to improve the production of Germacrene A in Yarrowia lipolytica. researchgate.net These molecules can increase cell membrane permeability, facilitating the transfer of the hydrophobic product out of the cells and reducing cytotoxicity. researchgate.net

Through a combination of these genetic, metabolic, and process engineering strategies, researchers have been able to achieve impressive titers of Germacrene A in microbial systems, paving the way for its sustainable and cost-effective industrial production. nih.govrsc.org

Protein Engineering and Directed Evolution of Germacrene A Synthase

Genome Editing Approaches for Modulating Endogenous Germacrene A Metabolism in Plants

The advent of precise genome editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the ability to manipulate plant metabolic pathways. These tools provide an unprecedented opportunity for the targeted modification of genes, enabling detailed study and engineering of the biosynthesis of valuable specialized metabolites like Germacrene A.

CRISPR/Cas9-Mediated Inactivation of GAS Genes

The targeted inactivation of Germacrene A synthase (GAS) genes using the CRISPR/Cas9 system is a powerful strategy for dissecting and engineering sesquiterpenoid biosynthesis. frontiersin.org This technique facilitates the creation of targeted double-strand breaks in the DNA of GAS genes. The cell's natural, but error-prone, repair mechanisms often introduce small insertions or deletions (indels) at the target site, which can disrupt the gene's reading frame and result in a non-functional, or "knock-out," enzyme. nih.gov

In plants like chicory (Cichorium intybus), which have multiple copies of the GAS gene, CRISPR/Cas9 has been effectively used to inactivate several of these genes simultaneously. nih.govnih.gov Research has successfully generated chicory lines with null mutations in all four identified CiGAS genes. nih.govresearchgate.net This high efficiency in targeting multiple gene alleles and copies is crucial for eliminating specific metabolic products in plants with complex genomes. nih.gov The successful application of CRISPR/Cas9 to inactivate GAS genes demonstrates its utility in creating specific, heritable modifications to block the first committed step in Germacrene A production. nih.govfrontiersin.org

Impact of GAS Gene Silencing on Downstream Sesquiterpene Lactone Accumulation

Germacrene A is the essential precursor for a diverse class of bioactive compounds known as sesquiterpene lactones (STLs), which are responsible for the bitter taste in many Asteraceae species like chicory. nih.govimrpress.com Consequently, the inactivation of GAS genes has a direct and profound impact on the accumulation of these downstream metabolites.

Research findings have unequivocally shown that the successful knockout of GAS genes using CRISPR/Cas9 leads to the nearly complete elimination of STL biosynthesis. nih.govfrontiersin.org In chicory lines where all functional CiGAS alleles were inactivated, the accumulation of major STLs, such as lactucin (B167388), 8-deoxylactucin, and lactucopicrin, was drastically reduced in the taproots. nih.govresearchgate.net This confirms that the cyclization of farnesyl pyrophosphate (FPP) by GAS is the critical, rate-limiting step for the entire STL pathway. frontiersin.orgnih.gov The targeted silencing of GAS provides definitive evidence of its role and offers a method to create STL-free plant varieties, which is of significant interest for agricultural applications, such as improving the taste of chicory for inulin (B196767) production. nih.govresearchgate.net

Table 1: Effect of CiGAS Gene Inactivation on Sesquiterpene Lactone (STL) Content in Chicory Roots Data sourced from a study on CRISPR/Cas9-mediated gene inactivation. nih.gov

| Plant Line | Genotype | Total STL Content (µg/g Fresh Weight) | Percent Reduction vs. Control |

| Control 1 | Wild-Type | 1350 | 0% |

| Control 2 | Wild-Type | 1200 | 0% |

| CiGAS Mutant 1 | gas knock-out | 15 | ~98.8% |

| CiGAS Mutant 2 | gas knock-out | 10 | ~99.2% |

| CiGAS Mutant 3 | gas knock-out | 25 | ~98.0% |

Phenotypic and Metabolic Consequences of Germacrene A Pathway Perturbation in Planta

Disrupting the Germacrene A pathway through the knockout of GAS genes induces notable metabolic and phenotypic changes. The most direct metabolic consequence is the redirection of the precursor molecule, farnesyl pyrophosphate (FPP). With the pathway to Germacrene A blocked, FPP becomes available for other biosynthetic routes. nih.gov

In GAS-knockout chicory lines, a significant accumulation of squalene, the precursor to sterols, has been observed in the taproots. nih.govresearchgate.net This suggests that the excess FPP is shunted towards the sterol biosynthesis pathway. nih.gov Additionally, an increase in certain phenolic compounds has also been reported, indicating a broader reconfiguration of the plant's secondary metabolism in response to the pathway perturbation. nih.govresearchgate.net

From a phenotypic standpoint, the elimination of STLs, which are known to function as anti-herbivory and anti-pathogenic compounds, could theoretically impact plant defense. nih.gov However, under controlled greenhouse conditions, chicory lines lacking STLs showed a normal phenotype and growth, suggesting these compounds are not essential for primary growth and development. nih.govnih.govresearchgate.net This finding is significant as it demonstrates the feasibility of creating crops with modified secondary metabolite profiles without necessarily compromising plant viability in an agricultural setting. researchgate.net

Ecological Roles and Inter Species Chemical Ecology of Germacrene a

Germacrene A as a Constituent of Plant Volatiles

Plants produce a vast array of volatile organic compounds (VOCs) that are released into the environment to mediate interactions with their surroundings. nih.gov Germacrene A is a notable member of these plant volatiles, contributing to the chemical profile of numerous plant species. wikipedia.orgbionity.com The production and emission of these compounds are adaptive traits that provide ecological advantages. biorxiv.org

Release and Distribution of Germacrene A in Plant Tissues (e.g., roots, flowers, leaves)

The biosynthesis and release of Germacrene A are not uniform throughout the plant; its distribution is tissue-specific and regulated in a manner that reflects its diverse biological roles. biorxiv.org While VOCs can be synthesized in nearly all plant organs, they are primarily released from vegetative tissues, flowers, and roots. oup.com

In many plant species, Germacrene A is predominantly produced in the roots. For instance, in Artemisia pallens (davana), the highest concentration of Germacrene A is found in the roots, with minor accumulation in the flowers. biorxiv.org This root-specific production correlates with the expression of the enzyme Germacrene A synthase (GAS). biorxiv.org Similarly, in chicory (Cichorium intybus) and feverfew (Tanacetum parthenium), the formation of Germacrene A has been demonstrated in the roots. biorxiv.org

Flowers are another significant site for the emission of sesquiterpenes like Germacrene A, where they often serve to attract pollinators. nih.govfrontiersin.org In yarrow (Achillea millefolium), the highest expression of the GAS gene is observed in flowers and leaves, with much lower levels in the rhizome, root, and stem tissues. scispace.com

Leaves also contribute to the release of Germacrene A, particularly in response to environmental cues. nih.govfrontiersin.org In some plants, such as peppermint, volatile compounds accumulate in glandular trichomes on the leaves, with the emitted amount representing only a fraction of the total produced. nih.gov

The following table summarizes the distribution of Germacrene A in the tissues of various plant species:

| Plant Species | Roots | Flowers | Leaves | Primary Function | Reference |

| Artemisia pallens | High | Low | - | Defense | biorxiv.org |

| Cichorium intybus | High | - | Present | Defense | biorxiv.orgnih.gov |

| Tanacetum parthenium | High | - | High | Defense | biorxiv.orgscispace.com |

| Achillea millefolium | Low | High | High | Pollinator Attraction, Defense | nih.govscispace.com |

Role in Plant Defense Mechanisms Against Herbivores

Germacrene A is a key player in plant defense, exhibiting both direct and indirect protective activities against herbivores. wikipedia.orgbionity.comsmolecule.com It can act as a deterrent to feeding insects and is a precursor to other defense-related compounds. researchgate.net

Plants, when attacked by herbivores, increase their emission of VOCs, a phenomenon known as herbivore-induced volatile organic compound (HIPV) emission. nih.govmpg.defrontiersin.org This response is a critical component of plant defense. nih.gov The blend of emitted volatiles can change significantly upon herbivore feeding, and this altered chemical signature can repel the attacking herbivore or attract its natural enemies. nih.govd-nb.infofrontiersin.org

Root-emitted volatiles, including Germacrene A, play a crucial role in defending against soil-borne pests like nematodes. biorxiv.org Sesquiterpenes synthesized in underground organs can attract predators of nematodes, providing an indirect defense mechanism. nih.govfrontiersin.org The production of Germacrene A in the roots of plants like Artemisia pallens suggests its involvement in defense against such subterranean herbivores. biorxiv.org

Herbivore-Induced Volatile Organic Compound (VOC) Emission

Involvement in Plant-Microbe Interactions

The ecological role of Germacrene A extends to interactions with microorganisms. evolutionpmi.com Volatile terpenes produced in the roots can influence soil bacterial and fungal communities. biorxiv.org Germacrene A and its derivatives have been shown to possess antimicrobial properties, contributing to the plant's defense against pathogenic microbes. wikipedia.orgbionity.comsmolecule.com In chicory, for instance, sesquiterpene lactones derived from Germacrene A are induced upon infection with Pseudomonas cichorii. nih.gov Furthermore, compounds like Germacrene D, a related sesquiterpene, have demonstrated antimicrobial activity, suggesting a broader defensive role for this class of compounds. nih.gov

Germacrene A as a Semiochemical in Insect Chemical Ecology

In addition to its role in plant defense, Germacrene A functions as a semiochemical, mediating communication between insects. wikipedia.orgbionity.com It can act as a pheromone, a chemical signal that triggers a social response in members of the same species. wikipedia.orgbionity.comsmolecule.com

Germacrene A is a known component of alarm pheromones in several aphid species. amazonaws.complantprotection.plresearchgate.netresearchgate.net When an aphid is attacked by a predator, it releases a blend of volatiles, including Germacrene A and (E)-β-farnesene, which alerts other aphids in the vicinity to the danger. amazonaws.complantprotection.plresearchgate.net This rapid communication allows for defensive behaviors, such as dropping off the plant, to avoid predation.

The dual role of Germacrene A as both a plant-derived defense compound and an insect pheromone highlights the complex and interconnected nature of chemical ecology.

Function as an Insect Pheromone (e.g., Alarm Pheromone)

Germacrene A has been definitively identified as an alarm pheromone for certain aphid species. oup.comoup.com Unlike many other aphids in the Aphidinae subfamily that utilize (E)-β-farnesene as their primary alarm signal, some species have evolved to use different compounds. nih.govnih.govresearchgate.net The most well-documented case is that of the spotted alfalfa aphid, Therioaphis maculata. oup.comnih.gov Research has shown that Germacrene A is the exclusive alarm pheromone released by this species to warn conspecifics of danger, such as an attack by a predator. oup.comnih.gov This function appears to be genus-specific, as studies suggest Germacrene A does not elicit an alarm response outside of the Therioaphis genus.

Table 1: Documented Pheromonal Function of Germacrene A

| Insect Species | Pheromone Type | Key Research Finding | Citation |

|---|---|---|---|

| Spotted Alfalfa Aphid (Therioaphis maculata) | Alarm Pheromone | Isolated and identified as the sole alarm pheromone, inducing dispersal behavior in conspecifics. | oup.comnih.gov |

| Aphids (Therioaphis genus) | Alarm Pheromone | Identified as an intrageneric alarm pheromone, but its activity is limited to this genus. |

Modulation of Insect Behavior (Attraction, Repellency, Masking)

While the class of germacrenes is well-known for modulating a wide array of insect behaviors, specific research demonstrating the roles of Germacrene A as a direct attractant, repellent, or masking agent is not as extensively documented as for other isomers, such as Germacrene D. For related compounds like Germacrene D, studies have shown clear evidence of attraction for the tobacco budworm moth (Heliothis virescens) and masking effects that inhibit the response of the cerambycid beetle (Monochamus alternatus) to host attractants. However, similar peer-reviewed findings focusing specifically on Germacrene A are less prevalent. The primary documented behavioral role for Germacrene A remains its function as a specific alarm pheromone. oup.com

Evolutionary Aspects of Germacrene A in Inter-species Communication

The evolutionary significance of Germacrene A is profound, largely stemming from its central position as a biosynthetic intermediate in the production of a vast diversity of other sesquiterpenes in plants. nih.gov Many plants produce Germacrene A not as an end-product, but as a transient precursor that is quickly converted by other enzymes into more complex molecules. nih.gov

Role as a Pivotal Biosynthetic Precursor: Germacrene A is the committed precursor to many sesquiterpene lactones, a large class of defensive compounds found in plants, particularly within the Asteraceae family (e.g., chicory). nih.govnih.gov The biosynthesis of Germacrene A acid from Germacrene A is considered a foundational step from which the evolutionary pathways to thousands of different sesquiterpene lactones have diversified. nih.gov This suggests that the evolution of Germacrene A synthase—the enzyme that produces Germacrene A from farnesyl diphosphate (B83284)—was a critical event that provided the raw material for chemical innovation in plants. nih.govnih.gov It is also a postulated, enzyme-bound intermediate in the formation of various phytoalexins (antimicrobial compounds produced by plants under stress), such as capsidiol (B150007) and vetispiradiene. nih.gov

Evolution of Terpene Synthases: The evolution of the enzymes themselves provides further insight. Research into Germacrene A synthase (GAS) suggests that highly specific enzymes like it may have evolved from more promiscuous, less specific ancestral enzymes. Studies reconstructing ancestral synthases indicate that a small number of amino acid substitutions can act as a functional switch, changing the primary product of the enzyme. This highlights a plausible evolutionary pathway where ancient, multifunctional terpene synthases gave rise to the specialized enzymes seen today, which are fine-tuned to produce specific molecules like Germacrene A as a key node in complex metabolic networks.

The dual presence of germacrenes in both plants (as defensive compounds or precursors) and insects (as pheromones) points to a complex evolutionary history of chemical communication. Insects may have co-opted plant-produced molecules for their own signaling purposes, or both plants and insects may have independently evolved the capacity to synthesize these useful molecules.

Table 2: Germacrene A as a Biosynthetic Precursor

| Precursor | Resulting Compound Class / Specific Compound | Organism/Family | Evolutionary/Ecological Significance | Citation |

|---|---|---|---|---|

| Germacrene A | Sesquiterpene Lactones (e.g., Guaianolides, Eudesmanolides) | Chicory (Cichorium intybus), Asteraceae family | Serves as the gateway molecule for a vast diversity of bitter, defensive compounds. | nih.govnih.govnih.gov |

| Germacrene A (enzyme-bound) | Phytoalexins (e.g., Capsidiol, Vetispiradiene) | Tobacco, Hyoscyamus | Acts as a key intermediate in the synthesis of inducible antimicrobial and antifungal defense compounds. | nih.gov |

| Germacrene A Acid (from Germacrene A) | Artemisinic acid | Artemisia annua | The pathway to Germacrene A acid is considered an evolutionary origin for the pathway to more complex, medicinally important molecules. | nih.gov |

Molecular and Cellular Biological Activities Associated with Germacrene a and Its Derivatives

Mechanisms of Antimicrobial Actions Derived from Germacrene A Metabolism

The antimicrobial activities of Germacrene A and its derivatives are multifaceted, primarily targeting the structural and functional integrity of microbial cells. These compounds, owing to their lipophilic nature, can readily interact with and disrupt microbial cell membranes, leading to a cascade of events that compromise cell viability.

Cellular Membrane Permeabilization and Disruption

The primary antimicrobial mechanism of Germacrene A derivatives, such as Germacrene D, involves the permeabilization and disruption of the cell membrane. researchgate.netmedchemexpress.com This action is attributed to their lipophilic characteristics, which facilitate their insertion into the lipid bilayer of microbial cell walls. nih.gov This insertion disrupts the membrane's structural integrity, leading to increased permeability. researchgate.netnih.govnih.gov The compromised membrane allows for the leakage of essential intracellular components, such as ions and other vital molecules, which is a key factor in their bactericidal effect. researchgate.netplos.orgfrontiersin.org

The interaction of these compounds with the cell membrane can destabilize the cellular architecture, ultimately leading to a breakdown of membrane integrity. nih.gov This disruption affects various cellular functions that are dependent on a stable membrane environment. nih.gov For instance, the antimicrobial peptide PMAP-36 and its derivative GI24 have been shown to interact strongly with negatively charged phospholipids (B1166683), which are common in bacterial membranes, while interacting weakly with the zwitterionic phospholipids found in mammalian cells, suggesting a degree of selectivity. plos.org This interaction leads to the permeabilization of both the outer and inner membranes of bacteria like E. coli, causing damage to membrane integrity and subsequent cell death. plos.orgfrontiersin.org

Interference with Microbial Cellular Processes

Beyond direct membrane damage, derivatives of Germacrene A can interfere with various essential microbial cellular processes. The disruption of the cell membrane invariably affects cellular respiration and energy production, as these processes are often membrane-associated. nih.govresearchgate.net

Cellular Anti-inflammatory Mechanisms Linked to Germacrene A-Derived Compounds

Germacrene A and its derivatives have demonstrated significant anti-inflammatory properties at the cellular level. These effects are primarily achieved through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Modulation of Pro-inflammatory Signaling Pathways at the Cellular Level

A key anti-inflammatory mechanism of Germacrene A derivatives is the modulation of pro-inflammatory signaling pathways. nih.gov Compounds like Germacrene D are known to interact with and modulate pathways such as the NF-κB pathway. The NF-κB transcription factor is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of numerous pro-inflammatory genes. thieme-connect.comencyclopedia.pub

Sesquiterpene lactones, a class of compounds derived from Germacrene A, are known to inhibit the activation of NF-κB. thieme-connect.com They can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are also crucial in regulating inflammatory responses. mdpi.comx-mol.net For instance, some essential oils containing germacrene derivatives have been shown to inhibit the activation of NF-κB and MAPKs, resulting in decreased production of pro-inflammatory cytokines. mdpi.com The inhibition of these signaling cascades effectively dampens the cellular inflammatory response.

Impact on Inflammatory Mediators and Cellular Responses (e.g., granulocyte recruitment inhibition)

Derivatives of Germacrene A have a direct impact on the production of inflammatory mediators and subsequent cellular responses. A study on the germacrane (B1241064) derivative 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) demonstrated its ability to significantly inhibit the recruitment of granulocytes to the site of inflammation. thieme-connect.comthieme-connect.comnih.gov This inhibition of leukocyte infiltration is a critical aspect of its anti-inflammatory activity. thieme-connect.comthieme-connect.com

Furthermore, these compounds can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while enhancing the production of anti-inflammatory cytokines like interleukin-10 (IL-10). researchgate.net They also inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators. thieme-connect.commdpi.comnih.gov By reducing the levels of these mediators, Germacrene A derivatives can alleviate the vascular and cellular phenomena associated with acute inflammation. thieme-connect.com

Interaction with Key Molecular Targets Involved in Cellular Inflammation

The anti-inflammatory effects of Germacrene A-derived compounds are rooted in their interaction with specific molecular targets. In silico molecular docking simulations have suggested that Germacrene D can exhibit inhibitory activities against receptors involved in inflammatory processes. researchgate.net While the precise molecular targets are still under investigation, it is believed that these compounds interact with enzymes and receptors integral to inflammatory pathways.

For some sesquiterpene lactones, the presence of an α-methylene-γ-lactone functional group is important for their anti-inflammatory activity, as it can react with sulfhydryl groups of proteins involved in the inflammatory response, leading to their inhibition. thieme-connect.com However, derivatives like DHGD, which lack this group, still exhibit potent anti-inflammatory effects, indicating that other structural features contribute to their activity. thieme-connect.com Potential targets for some sesquiterpenes include kinases like mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MAPKAK2), although further research is needed to confirm these interactions. researchgate.net

Germacrene A as a Precursor to Compounds with Potential Biological Activities (e.g., Sesquiterpene Lactones)

Germacrene A is a pivotal, yet often transient, intermediate in the biosynthesis of a vast and structurally diverse class of natural products, most notably the sesquiterpene lactones (STLs). nih.govfrontiersin.orgnih.gov These compounds are particularly characteristic of the Asteraceae family and are renowned for their wide spectrum of biological activities. mdpi.comicm.edu.pl The biosynthetic pathway from Germacrene A involves a series of enzymatic modifications, primarily oxidations and cyclizations, that generate the core skeletons of various STLs, which are then further decorated to produce a rich diversity of final compounds. nih.govtandfonline.com

The journey from Germacrene A to a bioactive STL begins with its formation from farnesyl pyrophosphate (FPP) through the action of Germacrene A synthase (GAS). tandfonline.comresearchgate.net Following its synthesis, Germacrene A undergoes a critical multi-step oxidation. The enzyme Germacrene A oxidase (GAO), a cytochrome P450, catalyzes the sequential oxidation of the C12 methyl group of Germacrene A to yield Germacrene A acid (GAA). nih.govoup.com This conversion is a conserved and crucial step in the pathway. oup.comtechscience.com

GAA is the direct precursor to the first lactone-containing intermediate. acs.org The formation of the characteristic γ-lactone ring is typically accomplished through another hydroxylation, also catalyzed by a cytochrome P450 enzyme. nih.govacs.org For instance, costunolide (B1669451) synthase (COS) hydroxylates GAA at the C6 position, which facilitates a spontaneous cyclization (lactonization) to form costunolide, one of the simplest germacranolide-type STLs. mdpi.comnih.govtechscience.com

Costunolide itself serves as a central branching point, acting as a substrate for other enzymes that modify its core structure to produce different classes of STLs. nih.govtandfonline.comresearchgate.net Enzymes such as kauniolide (B3029866) synthase (KLS) can catalyze the rearrangement of the germacrane skeleton of costunolide into a guaianolide skeleton, like that of kauniolide. tandfonline.comresearchgate.net This enzymatic plasticity allows for the generation of various skeletal types, including germacranolides, guaianolides, and eudesmanolides, all originating from the common precursor, Germacrene A. nih.govicm.edu.pl

The resulting STLs exhibit a broad range of potent biological activities. For example, parthenolide (B1678480) is known for its anti-inflammatory and anti-migraine properties, while compounds like helenalin (B1673037) have demonstrated antifeedant activities against herbivores. nih.govicm.edu.pl Other derivatives, such as xanthatin, have shown potential inhibitory activities against tumor cells. techscience.com The bitter taste of chicory is attributed to STLs like lactucin (B167388) and lactucopicrin, which derive from Germacrene A and serve as a defense mechanism for the plant. researchgate.net

The table below summarizes the key enzymatic steps in the conversion of Germacrene A to various STL precursors.

Table 1: Key Enzymes in the Biosynthesis of Sesquiterpene Lactones from Germacrene A

| Enzyme | Abbreviation | Substrate | Product | Reaction Type | Source(s) |

|---|---|---|---|---|---|

| Germacrene A synthase | GAS | Farnesyl pyrophosphate (FPP) | (+)-Germacrene A | Cyclization | nih.govresearchgate.net |

| Germacrene A oxidase | GAO | Germacrene A | Germacrene A acid (GAA) | Three-step Oxidation | nih.govoup.com |

| Costunolide synthase | COS | Germacrene A acid (GAA) | Costunolide | Hydroxylation & Lactonization | researchgate.nettechscience.comacs.org |

| Kauniolide synthase | KLS | Costunolide | Kauniolide | Hydroxylation & Rearrangement | tandfonline.comresearchgate.net |

The structural diversity originating from Germacrene A leads to a wide array of compounds with significant biological potential. The following table highlights some of these derivatives and their associated activities.

Table 2: Examples of Biologically Active Compounds Derived from Germacrene A

| Derivative Compound | Classification | Reported Potential Biological Activities | Source(s) |

|---|---|---|---|

| Costunolide | Germacranolide | Parent compound for many other STLs, broad biological activities | mdpi.comresearchgate.net |

| Parthenolide | Germacranolide | Anti-inflammatory, anti-migraine | nih.govicm.edu.pl |

| Helenalin | Guaianolide | Antifeedant | nih.gov |

| Lactucin | Guaianolide | Bitter compound, plant defense | researchgate.net |

| Eupatolide | Germacranolide | Precursor to other STLs in the Heliantheae tribe | acs.org |

| Inunolide | Germacranolide | Precursor to other STLs in the Heliantheae tribe | acs.org |

| Xanthatin | Xanthanolide | Inhibitory activity against tumor cells | techscience.com |

Advanced Analytical Methodologies for Germacrene a Research

Chromatographic Techniques for Isolation, Quantification, and Product Analysis

Chromatographic methods are fundamental in the analysis of Germacrene A, a volatile and thermally sensitive sesquiterpene. These techniques are crucial for separating it from complex mixtures, determining its concentration, and analyzing the products of its enzymatic or chemical transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of Germacrene A in volatile extracts, such as essential oils. core.ac.uk The methodology involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. The identification of Germacrene A is achieved by comparing its mass spectrum and retention index with those of authentic standards and library data. acs.orgbrieflands.com

A critical consideration in the GC-MS analysis of Germacrene A is its thermal lability. The high temperatures used in the GC injector port can induce a Cope rearrangement, converting Germacrene A into β-elemene. acs.orgnih.govnih.gov Consequently, the detection of β-elemene in a sample may indicate the original presence of Germacrene A. acs.orgnih.gov For instance, in one study, the enzymatic product Germacrene A was detected as β-elemene in the GC-MS analysis due to this heat-induced rearrangement. nih.gov

Typical GC-MS analyses are performed using capillary columns like DB-5MS. nih.gov The mass spectrometer fragments the molecule in a characteristic pattern, providing a molecular fingerprint. The mass spectrum of the rearranged β-elemene shows characteristic fragment ions at m/z values of 93, 107, 121, 133, 147, 161, and 189. nih.gov The spectrum for Germacrene A itself, when analyzed under conditions that minimize rearrangement, presents key ions at m/z 93, 107, 119, 133, 147, 161, 189, and a molecular ion at 204. nih.gov

Table 1: Characteristic Mass Fragments from GC-MS Analysis

| Compound | Characteristic Mass-to-Charge Ratios (m/z) | Reference |

|---|---|---|

| Germacrene A | 53, 67, 79, 93, 107, 119, 133, 147, 161, 175, 189, 204 | nih.gov |

| β-Elemene (thermal rearrangement product) | 77, 81, 93, 107, 121, 133, 147, 161, 189 | nih.gov |

Determining the specific stereoisomer of Germacrene A is vital, as different enantiomers can have different biological activities. Enantioselective GC-MS, also known as chiral GC-MS, is employed for this purpose. nih.gov This technique uses a chiral stationary phase in the GC column to separate the enantiomers of a compound.

Due to the thermal rearrangement of Germacrene A to β-elemene during analysis, the absolute configuration of Germacrene A is often determined indirectly. The heat-induced Cope rearrangement is stereospecific, meaning a specific enantiomer of Germacrene A will rearrange to a specific enantiomer of β-elemene. researchgate.net By analyzing the resulting β-elemene on an enantioselective GC column and comparing its retention time to that of authentic (+)- and (-)-β-elemene standards, the absolute configuration of the original Germacrene A can be established. nih.govresearchgate.net For example, this method was used to identify the product of a recombinant germacrene A synthase as (+)-(10R)-germacrene A. nih.gov Similarly, it was used to determine the stereochemical preference of (+)-germacrene A hydroxylase by analyzing the enantiomeric composition of the resulting hydroxylated products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Derivatives

While GC-MS is ideal for volatile compounds, it is less suitable for polar, non-volatile derivatives of Germacrene A, such as germacrene A acid (GAA) and its hydroxylated intermediates. nih.govmdpi-res.com For these compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.govresearchgate.net

LC-MS separates compounds in a liquid phase before they are aerosolized, ionized, and detected by the mass spectrometer. This process avoids the high temperatures that cause degradation of thermally sensitive molecules. LC-MS has been successfully used to detect the enzymatic products of Germacrene A oxidation. nih.gov In a study on Xanthium sibiricum, both GC-MS and LC-MS were used to analyze the products of engineered yeast. GC-MS identified Germacrene A (via its rearrangement to β-elemene), while LC-MS was used to detect the more polar product, Germacrene A acid, which was formed by the action of a germacrene A oxidase. nih.gov